Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. [, , ] It acts by binding to the active site of HIV-1 protease, an enzyme essential for the maturation of the virus. [, , ] This binding prevents the protease from cleaving viral polyproteins, thereby halting the production of mature infectious viral particles. [, ]
Amprenavir was initially developed and marketed under the brand name Agenerase. [, ] It was the fifth protease inhibitor approved for HIV treatment in Japan. [] Due to the large pill burden and twice-daily dosing requirement, a prodrug formulation, fosamprenavir, was developed with improved solubility and bioavailability. [, ]
Mechanism of Action
Amprenavir functions by inhibiting the activity of HIV-1 protease. [, , ] This enzyme is crucial for the HIV life cycle, specifically during the final stage of viral replication where it cleaves viral polyproteins into functional proteins required for the formation of new infectious viral particles. [, ]
Amprenavir binds to the active site of HIV-1 protease, preventing it from interacting with its natural substrates. [, , ] This inhibition disrupts the viral maturation process, rendering the newly produced virus particles non-infectious. [, ]
Physical and Chemical Properties Analysis
Amprenavir demonstrates high protein binding in human plasma (approximately 90%). [] It is extensively metabolized, primarily by the cytochrome P450 enzyme, specifically CYP3A4. [, , ] This metabolic pathway contributes significantly to its clearance from the body. [, , ]
Amprenavir exhibits a terminal elimination half-life ranging from 7 to 10 hours. [] Its absorption is influenced by food, particularly high-fat meals, which can decrease its bioavailability. [, ]
Applications
Its inhibitory activity against various HIV-1 strains, including drug-resistant strains. [, , ]
The development of resistance to protease inhibitors in HIV. [, , ]
Drug interactions between amprenavir and other protease inhibitors. [, ]
The effect of amprenavir on the growth and differentiation of human cells. []
Study its pharmacokinetic properties and drug interactions. []
Investigate its pharmacokinetic properties in special populations, such as patients with hepatic impairment. [, , ]
Explore potential drug interactions with other medications commonly used by HIV patients. [, , , ]
Future Directions
Drug Repositioning: Research suggests potential applications of amprenavir beyond HIV treatment. One study identified amprenavir as a potential inhibitor of extracellular signal-regulated kinase 2 (ERK2), suggesting a possible role in anticancer therapy, specifically for breast cancer. [] Further investigation is needed to explore this potential.
Understand the evolution of resistance to amprenavir in HIV-1. [, , ]
Fully characterize potential drug interactions with amprenavir and other medications metabolized by this enzyme. [, , , , , ]
Patients with hepatic impairment. [, , ]
Pediatric populations. []
Related Compounds
Fosamprenavir
Compound Description: Fosamprenavir is a phosphate ester prodrug of amprenavir. [] It exhibits improved solubility and bioavailability compared to amprenavir, allowing for once- or twice-daily dosing and a decreased pill burden. [] Fosamprenavir is metabolized to amprenavir in the body. [, ]
Relevance: Fosamprenavir is a prodrug of amprenavir, meaning it is converted into amprenavir in the body. [] It was developed to overcome some of the limitations of amprenavir, such as the high pill burden and the need for multiple daily doses. []
Ritonavir
Compound Description: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism. [, ] It is often used in combination with other protease inhibitors, including amprenavir, to boost their levels by slowing down their metabolism. [, , ]
Relevance: Ritonavir is a key pharmacoenhancer for amprenavir. [] By inhibiting CYP3A4, ritonavir increases the plasma levels of amprenavir, allowing for lower doses and less frequent dosing. [] This combination therapy has been shown to be effective in treating HIV-1 infection. []
Indinavir
Compound Description: Indinavir is another HIV-1 protease inhibitor. [, ] Like amprenavir, it works by blocking the activity of the HIV-1 protease enzyme, which is essential for viral replication. [, ]
Saquinavir
Compound Description: Saquinavir is another HIV-1 protease inhibitor, commonly used in combination with ritonavir for boosting. [] It has a distinct resistance profile compared to amprenavir. []
Nelfinavir
Compound Description: Nelfinavir is another HIV-1 protease inhibitor. [] It is metabolized by CYP3A4 and can interact with other drugs metabolized by this enzyme, such as amprenavir. []
Relevance: Nelfinavir is often mentioned alongside amprenavir when discussing protease inhibitor cross-resistance. [] While they share some overlapping resistance mutations, there are instances where amprenavir remains active against nelfinavir-resistant strains and vice versa. []
Lopinavir
Compound Description: Lopinavir is a potent HIV-1 protease inhibitor, usually co-formulated with ritonavir for pharmacokinetic enhancement. [, ]
Relevance: Lopinavir/ritonavir is sometimes used in combination with amprenavir as a "deep salvage" therapy for heavily treatment-experienced patients with multidrug-resistant HIV. [] This combination can lead to complex drug-drug interactions, requiring careful monitoring of drug levels. [] Some amprenavir-resistant HIV-1 strains also exhibit cross-resistance to lopinavir. []
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral drugs for the treatment of HIV-1 infection. [] It is metabolized by CYP3A4 and can affect the metabolism of other drugs metabolized by this enzyme, such as amprenavir. []
Relevance: Efavirenz can decrease amprenavir concentrations when co-administered, due to its inducing effects on CYP3A4. [] This interaction needs to be considered when using these two drugs together in HIV treatment regimens. []
Abacavir
Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [] It is not metabolized by CYP3A4 and does not affect the pharmacokinetics of amprenavir. []
Relevance: Abacavir is often used in combination with amprenavir in clinical trials to evaluate the efficacy and safety of amprenavir-containing regimens. [] As abacavir does not interact with amprenavir pharmacokinetically, it provides a good backbone for evaluating the antiviral effects of amprenavir. []
Lamivudine
Compound Description: Lamivudine is another nucleoside reverse transcriptase inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [] It does not interact significantly with the metabolism of amprenavir. []
Relevance: Like abacavir, lamivudine is commonly used as a background NRTI in clinical trials evaluating amprenavir. [] Its lack of significant interaction with amprenavir makes it a suitable agent for studying the efficacy and safety of amprenavir-based HIV treatment regimens. []
Zidovudine
Compound Description: Zidovudine is a nucleoside reverse transcriptase inhibitor. [] It is one of the older antiretroviral medications and is often used in combination with other drugs, including protease inhibitors like amprenavir. []
Relevance: Similar to lamivudine and abacavir, zidovudine is used in combination with amprenavir in clinical trials to study the efficacy and safety of amprenavir in HIV treatment. []
GW433908
Compound Description: GW433908 is a phosphate ester prodrug of amprenavir with improved solubility compared to amprenavir. [, ] It was developed to reduce pill burden compared to amprenavir while maintaining efficacy. [, ]
Relevance: GW433908 represents an earlier stage in the development of fosamprenavir. [, ] Both are prodrugs of amprenavir designed to improve its pharmaceutical properties, but fosamprenavir was ultimately selected for further development and marketing. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Apremilast, (+/-)-, also known as Otezla, is an orally administered, small molecule inhibitor of phosphodiesterase 4 (PDE4). Apremilast is effective in the treatment of psoriatic arthritis.
Apricitabine has been used in trials studying the treatment of HIV Infections. Apricitabine is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. Apricitabine is effective against nucleoside-resistant HIV.
Aprikalim is a potent, specific, and selective opener of ATP-sensitive K+ (KATP) channels. Aprikalim affords cardioprotection and at higher doses also causes peripheral or coronary vasodilatation.
Aprepitant is a morpholine-based antiemetic, which is or the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy. Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. It has a role as an antidepressant, an antiemetic, a peripheral nervous system drug, a neurokinin-1 receptor antagonist and a substance P receptor antagonist. It is a member of triazoles, a member of morpholines, a cyclic acetal and a member of (trifluoromethyl)benzenes. Aprepitant, an antiemetic, is a substance P/neurokinin 1 (NK1) receptor antagonist which, in combination with other antiemetic agents, is indicated for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy. Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors. Aprepitant has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, the targets of existing therapies for chemotherapy-induced nausea and vomiting (CI NV). Aprepitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of aprepitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 3A4 Inducer. Aprepitant and its prodrug fosaprepitant are antiemetic agents that are used to prevent cancer chemotherapy related nausea and vomiting. Both aprepitant and fosaprepitant are associated with a low rate of serum enzyme elevations after treatment which are similar to rates with comparator therapies, and neither agent has been clearly linked to cases of clinically apparent liver injury with jaundice. Aprepitant is a small molecule, high-affinity substance P antagonist (SPA) with antiemetic activity. Crossing the blood brain barrier, aprepitant binds selectively to the human substance P/neurokinin 1 receptor in the central nervous system (CNS), thereby inhibiting receptor binding of endogenous substance P and substance P-induced emesis. This agent has little or no affinity for serotonin type 3 (5-HT3), dopamine, and corticosteroid receptors. A morpholine neurokinin-1 (NK1) receptor antagonist that is used in the management of nausea and vomiting caused by DRUG THERAPY, and for the prevention of POSTOPERATIVE NAUSEA AND VOMITING. See also: Fosaprepitant (active moiety of); Fosaprepitant Dimeglumine (active moiety of).
RP-49356 is a potassium adenosine triphosphate (ATP) channel opener which may reduce neurologic injury. Aprikalim may also offer protection of heart tissue from free radicals.
Aprobarbital is a member of the class of barbiturates that is pyrimidine-2,4,6(1H,3H,5H)-trione substituted by an isopropyl and a prop-1-en-3-yl group at position 5. Aprobarbital is a barbiturate derivative synthesized in the 1920s by Ernst Preiswerk. It was determined that the substance was capable of demonstrating sedative, hypnotic, and anticonvulsant effects. A primary treatment indicated for the use of aprobarbital was subsequently insomnia. Aprobarbital was never as widely used as more common barbiturate derivatives such as phenobarbital and is now rarely prescribed.